
1-(2,2-Difluoroethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-4-methylbenzene is an organic compound that features a benzene ring substituted with a 2,2-difluoroethyl group and a methyl group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can influence its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-4-methylbenzene typically involves the introduction of the 2,2-difluoroethyl group onto a benzene ring. One common method is through the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. For example, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to introduce the 2,2-difluoroethyl group onto a benzene ring .
Industrial Production Methods
Industrial production of such fluorinated compounds often involves large-scale fluorination reactions using specialized reagents and catalysts. The process may include steps such as the preparation of intermediate compounds, followed by fluorination under controlled conditions to achieve the desired product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Difluoroethyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or other substituents on the benzene ring.
Substitution: The compound can participate in substitution reactions, where the difluoroethyl group or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylbenzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often used in drug design to improve the pharmacokinetic properties of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)-4-methylbenzene involves its interaction with molecular targets through the unique properties imparted by the difluoroethyl group. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may act on specific pathways by binding to receptors or enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2,2-Trifluoroethyl)-4-methylbenzene: This compound has an additional fluorine atom compared to 1-(2,2-Difluoroethyl)-4-methylbenzene, which can further enhance its stability and reactivity.
1-(2,2-Difluoroethyl)-4-ethylbenzene: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness
This compound is unique due to the specific positioning of the difluoroethyl and methyl groups on the benzene ring. This arrangement provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
50561-97-2 |
|---|---|
Molekularformel |
C9H10F2 |
Molekulargewicht |
156.17 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10F2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
WSRTWYVTNBXADX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


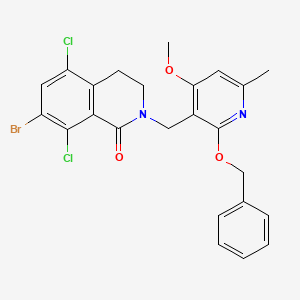
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
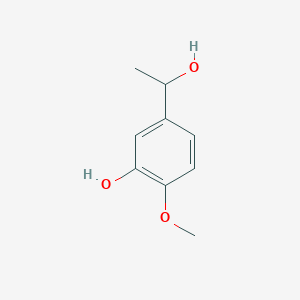
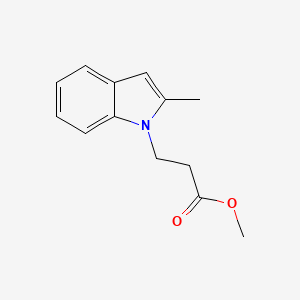
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
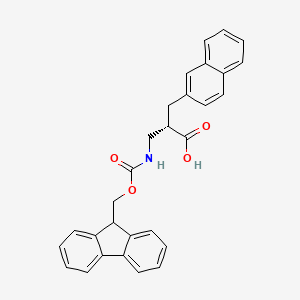
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
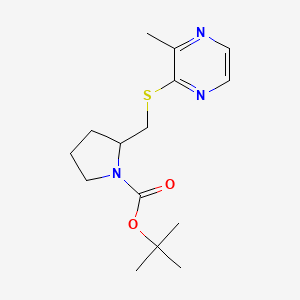

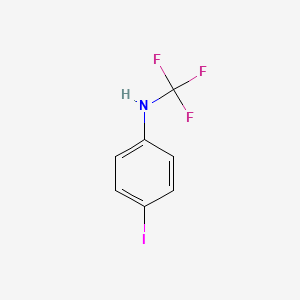
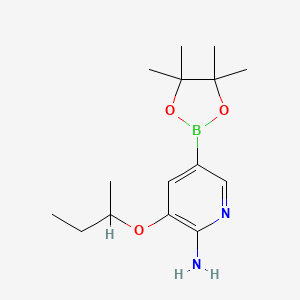

![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
